N-(5-methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(5-Methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole (isoxazole) ring and a substituted imidazole core. The molecule incorporates a thioether linkage (-S-) between the acetamide and imidazole moieties, which may enhance metabolic stability compared to oxygen-based ethers.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)20-13-24-23(27(20)19-7-5-4-6-16(19)2)30-14-22(28)25-21-12-17(3)29-26-21/h4-13H,14H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLWEWLADCKJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations:
Heterocyclic Core Influence :
- The target compound’s imidazole-isoxazole architecture contrasts with thiadiazole (e.g., 5e, 5m) or benzimidazole (e.g., 28) cores in analogs. Thiadiazole derivatives (e.g., 5e) exhibit higher melting points (132–170°C), likely due to rigid planar structures and hydrogen-bonding capacity .
- Benzodioxole-substituted compounds (e.g., 28) form amorphous solids, suggesting reduced crystallinity compared to thiadiazole analogs .
Substituent Effects :
- Halogenation : Chlorine substitution (e.g., 5e) correlates with moderate yields (74–82%) and enhanced thermal stability .
- Aromatic Thioethers : Benzylthio groups (e.g., 5m) improve yields (85%) compared to ethylthio derivatives (e.g., 5g, 68–78%), possibly due to stabilized intermediates during synthesis .
- Methyl/Methoxy Groups : The target’s o-tolyl and p-tolyl substituents may enhance lipophilicity compared to methoxy-substituted analogs (e.g., 5k), which exhibit lower melting points (135–140°C) .
Biological Relevance :
- Thiadiazole-thioacetamide hybrids (e.g., 5e, 5m) are associated with antimicrobial and enzyme-inhibitory activities, attributed to sulfur-containing motifs interacting with biological targets .
- Benzimidazole derivatives (e.g., 28) demonstrate potency as indoleamine 2,3-dioxygenase inhibitors, highlighting the role of fused aromatic systems in modulating enzyme binding .
- The target’s imidazole-thioether structure may mimic ATP-binding motifs in kinase inhibitors, as seen in CDK5/p25 inhibitors (e.g., compound 9 in ) .
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